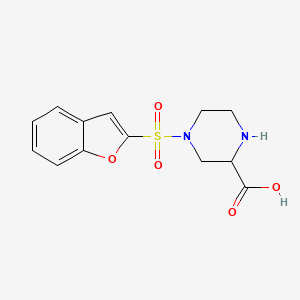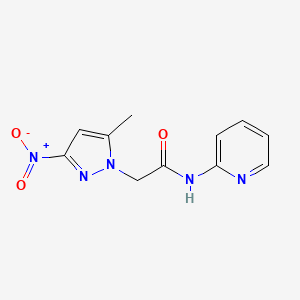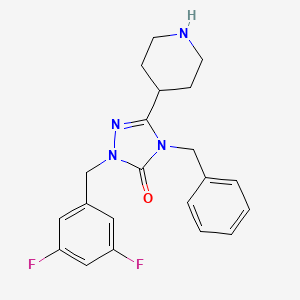![molecular formula C20H16O3 B5314476 3-[5-(2-methoxyphenyl)-2-furyl]-1-phenyl-2-propen-1-one](/img/structure/B5314476.png)
3-[5-(2-methoxyphenyl)-2-furyl]-1-phenyl-2-propen-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[5-(2-methoxyphenyl)-2-furyl]-1-phenyl-2-propen-1-one, also known as chalcone, is a naturally occurring compound found in various plants. Chalcone has been extensively studied for its diverse biological activities, including anti-inflammatory, antioxidant, antimicrobial, and anticancer properties.
Applications De Recherche Scientifique
Chalcone has been extensively studied for its diverse biological activities. It has been shown to possess anti-inflammatory, antioxidant, antimicrobial, and anticancer properties. Chalcone has also been found to inhibit the growth of various cancer cells, including breast, lung, colon, and prostate cancer cells. Moreover, 3-[5-(2-methoxyphenyl)-2-furyl]-1-phenyl-2-propen-1-one has been reported to induce apoptosis, which is a programmed cell death, in cancer cells.
Mécanisme D'action
Chalcone exhibits its biological activities through various mechanisms of action. It has been reported to inhibit the activity of various enzymes, including cyclooxygenase-2 (COX-2), lipoxygenase (LOX), and xanthine oxidase (XO). Additionally, 3-[5-(2-methoxyphenyl)-2-furyl]-1-phenyl-2-propen-1-one has been found to scavenge free radicals, which are harmful molecules that can cause oxidative damage to cells and tissues. Chalcone has also been shown to modulate various signaling pathways, including the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways.
Biochemical and Physiological Effects:
Chalcone has been reported to possess various biochemical and physiological effects. It has been found to reduce the levels of inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), in various cell types. Chalcone has also been shown to decrease the levels of reactive oxygen species (ROS), which are harmful molecules that can cause oxidative damage to cells and tissues. Moreover, 3-[5-(2-methoxyphenyl)-2-furyl]-1-phenyl-2-propen-1-one has been reported to increase the levels of antioxidant enzymes, such as superoxide dismutase (SOD) and catalase (CAT), in various tissues.
Avantages Et Limitations Des Expériences En Laboratoire
Chalcone has several advantages for lab experiments. It is readily available and easy to synthesize. Moreover, 3-[5-(2-methoxyphenyl)-2-furyl]-1-phenyl-2-propen-1-one exhibits diverse biological activities, making it a versatile compound for studying various cellular and molecular processes. However, 3-[5-(2-methoxyphenyl)-2-furyl]-1-phenyl-2-propen-1-one has some limitations for lab experiments. It is relatively unstable and can undergo degradation under certain conditions. Additionally, 3-[5-(2-methoxyphenyl)-2-furyl]-1-phenyl-2-propen-1-one can exhibit low solubility in aqueous solutions, which can limit its use in certain experimental setups.
Orientations Futures
Chalcone has several potential future directions for research. It can be used as a lead compound for developing novel drugs for various diseases, including cancer, inflammation, and oxidative stress-related disorders. Moreover, 3-[5-(2-methoxyphenyl)-2-furyl]-1-phenyl-2-propen-1-one can be modified chemically to enhance its bioavailability and efficacy. Additionally, 3-[5-(2-methoxyphenyl)-2-furyl]-1-phenyl-2-propen-1-one can be used in combination with other compounds to enhance its therapeutic effects. Furthermore, 3-[5-(2-methoxyphenyl)-2-furyl]-1-phenyl-2-propen-1-one can be used as a tool compound for studying various cellular and molecular processes, including apoptosis, oxidative stress, and inflammation.
Méthodes De Synthèse
Chalcone can be synthesized by the Claisen-Schmidt condensation reaction between an aromatic aldehyde and a β-diketone in the presence of a base catalyst. The reaction is carried out in a polar solvent such as ethanol or methanol. The product is obtained in the form of yellow crystals with a melting point of 63-65°C.
Propriétés
IUPAC Name |
(E)-3-[5-(2-methoxyphenyl)furan-2-yl]-1-phenylprop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16O3/c1-22-19-10-6-5-9-17(19)20-14-12-16(23-20)11-13-18(21)15-7-3-2-4-8-15/h2-14H,1H3/b13-11+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVVCQCVAJMULKL-ACCUITESSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2=CC=C(O2)C=CC(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC=C1C2=CC=C(O2)/C=C/C(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![rel-(4aS,8aR)-1-(3-aminopropyl)-6-[(1-methyl-6-oxo-1,6-dihydro-3-pyridinyl)carbonyl]octahydro-1,6-naphthyridin-2(1H)-one hydrochloride](/img/structure/B5314394.png)
![N~1~,N~2~-dimethyl-N~2~-(5-{[4-(2-phenylethyl)piperidin-1-yl]carbonyl}pyridin-2-yl)glycinamide](/img/structure/B5314403.png)
![3-isopropyl-6-spiro[2.3]hex-1-yl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B5314411.png)

![6-[(2-isopropyl-4-methylpyrimidin-5-yl)carbonyl]-2-phenyl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine](/img/structure/B5314445.png)


![N-(5-oxo-2-propyl-5H-chromeno[3,4-c]pyridin-4-yl)acetamide](/img/structure/B5314458.png)

![2-(2-furyl)-N-[1-methyl-2-(3-methyl-1H-pyrazol-5-yl)ethyl]-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepin-4-amine dihydrochloride](/img/structure/B5314464.png)
![methyl 2-({2-cyano-3-[3-(4-ethylphenyl)-1H-pyrazol-4-yl]acryloyl}amino)-5-propyl-3-thiophenecarboxylate](/img/structure/B5314468.png)
![(3aS*,6aR*)-5-[(5-cyclopropyl-1,3-oxazol-4-yl)carbonyl]-3-[3-(4-fluorophenyl)propyl]hexahydro-2H-pyrrolo[3,4-d][1,3]oxazol-2-one](/img/structure/B5314484.png)
![1-butyl-5-[4-(diethylamino)benzylidene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5314485.png)
![2-(diethylamino)ethyl 4-({4-[5-(4-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanoyl}amino)benzoate](/img/structure/B5314489.png)